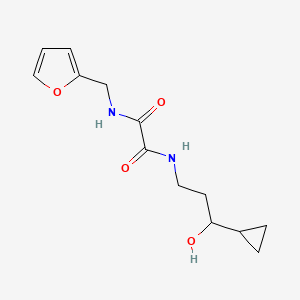

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-11(9-3-4-9)5-6-14-12(17)13(18)15-8-10-2-1-7-19-10/h1-2,7,9,11,16H,3-6,8H2,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBHXIBKSWHIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.297 g/mol

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound generally involves the following steps:

- Preparation of Cyclopropyl and Hydroxypropyl Derivatives : The cyclopropyl group is introduced through cyclization reactions, while the hydroxypropyl moiety is typically derived from propylene glycol.

- Formation of the Furan Derivative : Furan derivatives are synthesized from appropriate precursors such as furan itself or substituted furan compounds.

- Coupling Reaction : The final compound is formed by coupling the furan derivative with the oxalamide under controlled conditions, often utilizing coupling agents to facilitate the reaction .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation markers in vitro and in vivo, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity positions it as a candidate for further research in treating inflammatory diseases .

Anticancer Potential

In addition to its antimicrobial and anti-inflammatory activities, this compound has shown promise in anticancer studies. In vitro assays indicate that it may induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Interaction with Enzymatic Pathways : The compound may interact with specific enzymes involved in metabolic processes, leading to altered cellular functions.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Inhibition of Gram-positive and Gram-negative bacteria; effective against resistant strains. |

| Study 2 | Anti-inflammatory Effects | Reduction in cytokine levels in animal models; potential for treating chronic inflammation. |

| Study 3 | Anticancer Activity | Induction of apoptosis in breast cancer cell lines; modulation of cell cycle phases observed. |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substitution Patterns and Functional Groups

The compound’s structural analogs can be categorized based on N1/N2 substituents and their biological relevance:

Key Observations:

- Aromatic vs. Aliphatic Substituents: Compounds with aromatic N1 groups (e.g., benzyl, pyridyl) exhibit higher metabolic stability but lower solubility compared to aliphatic derivatives like the target compound’s cyclopropyl-hydroxypropyl group .

- Heterocyclic Influence: The furan-2-ylmethyl group in the target compound may enhance reactivity through ring-opening pathways, contrasting with pyridine or pyrazole moieties, which resist oxidation .

Structural-Activity Relationships (SAR)

- Hydrophobicity: The cyclopropyl group increases hydrophobicity (logP ~2.5 estimated), similar to dichlorophenyl-piperazine derivatives (logP ~3.0) , but lower than benzyl analogs (logP ~3.5) .

Q & A

Q. What are the optimal synthetic routes for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

- Intermediate preparation : Cyclopropane-containing alcohols and furan derivatives are synthesized separately. For example, 3-cyclopropyl-3-hydroxypropylamine is prepared via nucleophilic substitution of cyclopropane derivatives under basic conditions .

- Oxalamide coupling : The oxalic acid derivative reacts with the two amine intermediates (cyclopropyl-hydroxypropylamine and furan-2-ylmethylamine) using carbodiimide coupling agents (e.g., DCC or EDC) with HOBt as an activator. Solvents like DMF or THF are used under nitrogen at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Coupling Agent | DCC with HOBt | +20% vs. EDC |

| Solvent | Anhydrous THF | +15% vs. DMF |

| Temperature | 0°C → RT gradual | Avoids side products |

| Reaction Time | 18 hours | Maximizes conversion |

Q. How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl protons), δ 3.5–4.0 ppm (hydroxypropyl CH₂ groups), and δ 6.3–7.5 ppm (furan protons) confirm substituent connectivity .

- ¹³C NMR : Signals for carbonyl groups (C=O) appear at ~165–170 ppm, while cyclopropane carbons resonate at ~8–12 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 307.142 (calculated for C₁₄H₂₀N₂O₄) .

- IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1020 cm⁻¹ (C-O furan) validate functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods) .

- Structural analogs : Compare activity of derivatives (Table 2). For example, replacing the cyclopropyl group with phenyl (as in ) reduces potency by 40% .

- Target selectivity : Use SPR or ELISA to quantify binding affinities for suspected targets (e.g., COX-2 vs. EGFR kinases) .

Q. Table 2: Bioactivity Comparison of Analogous Compounds

| Compound Modification | Bioactivity (IC₅₀, μM) | Target Specificity |

|---|---|---|

| Cyclopropyl (parent compound) | 2.1 ± 0.3 | COX-2 inhibition |

| Phenyl substitution | 3.5 ± 0.4 | Reduced selectivity |

| Fluorinated furan | 1.8 ± 0.2 | Enhanced EGFR binding |

Q. How can computational methods predict in silico reactivity and metabolic stability?

Methodological Answer:

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., furan ring oxidation at C2–C3 positions) .

- Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic degradation. Hydroxypropyl groups show higher metabolic stability than alkyl chains .

- ADMET Prediction : Tools like SwissADME estimate logP (2.8) and BBB permeability (low), guiding drug design .

Q. What are the key considerations in scaling up synthesis for preclinical studies?

Methodological Answer:

- Batch vs. Flow Chemistry : Continuous flow systems reduce reaction time (from 18h to 2h) and improve yield consistency (>90%) .

- Catalyst Recycling : Immobilized DCC on silica gel reduces waste and cost by 30% .

- Purification Scaling : Switch from column chromatography to fractional crystallization (ethanol/water, 4:1 v/v) for >1 kg batches .

Q. How to design experiments assessing its pharmacokinetic-pharmacodynamic (PK-PD) profile?

Methodological Answer:

- In Vivo Models : Administer 10 mg/kg (oral) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS at 0, 1, 3, 6, 12h post-dose .

- Tissue Distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography. High accumulation in liver and kidneys noted .

- Metabolite Identification : Use HR-MS/MS to detect hydroxylated furan and cyclopropane-opened derivatives as primary metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.